molecular formula C4H8N2S B1211963 5,6-Dihydro-4H-1,3-thiazin-2-amine CAS No. 30480-64-9

5,6-Dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B1211963
CAS No.: 30480-64-9
M. Wt: 116.19 g/mol
InChI Key: PQXQEOIFIUJLIE-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-1,3-thiazin-2-amine is a bicyclic thiazine derivative characterized by a six-membered ring containing sulfur and nitrogen. This scaffold is a critical structural component of xylazine, a veterinary sedative, analgesic, and muscle relaxant with the IUPAC name N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine . Its molecular formula is C₁₂H₁₆N₂S (MW = 220.33 g/mol), and it functions as a potent α₂-adrenergic agonist . Xylazine’s pharmacological profile includes central nervous system depression, though its misuse in humans has raised public health concerns due to its role in drug-facilitated crimes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazinan-(2E)-ylideneamine can be achieved through a transition-metal-free multi-component reaction. A common method involves the reaction of arylamines with elemental sulfur and carbon dioxide (CO2) under mild conditions. This reaction proceeds via C-H bond functionalization, resulting in moderate to good yields of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazinan-(2E)-ylideneamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .

Scientific Research Applications

[1,3]Thiazinan-(2E)-ylideneamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

The 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold serves as a versatile platform for medicinal chemistry. Modifications to the phenyl ring or amine group significantly alter biological activity, pharmacokinetics, and therapeutic applications. Below is a detailed comparison with key analogues:

Substituted Phenyl Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Xylazine N-(2,6-Dimethylphenyl) C₁₂H₁₆N₂S 220.33 Veterinary sedative, α₂-agonist
6n 2,4-Difluoro-5-(trifluoropropan-2-yl) C₁₃H₁₄F₅N₃S 368.3 [M−H+] BACE1 inhibitor (Alzheimer’s)
6o 2,4-Difluoro-5-(trifluoropropyl) C₁₃H₁₃F₅N₂S 356.3 [M−H+] BACE1 inhibitor
6p 5-(Cyclopropylamino)methyl-2,4-difluoro C₁₂H₁₄F₂N₂S 312.3 [M−H+] BACE1 inhibitor
N-(4-Ethoxyphenyl) derivative 4-Ethoxyphenyl C₁₂H₁₆N₂OS 236.33 Research compound (unclear use)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine substitutions (e.g., 6n, 6o) enhance target binding (e.g., BACE1 inhibition) through electronegative interactions and improved metabolic stability .
  • Steric Effects : Cyclopropyl (6p) and trifluoropropyl (6o) groups reduce synthetic yields (19–30%) compared to simpler substituents, likely due to steric hindrance .

Alkyl and Heterocyclic Modifications

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
AMT (MCF201-89 building block) 6-Methyl C₆H₁₀N₂S Not specified Mitochondrial-targeted inhibitor
N-Butylphenyl derivative 4-Butylphenyl C₁₄H₂₀N₂S 248.39 Small-molecule scaffold
N-Ethyl derivative N-Ethyl C₆H₁₂N₂S 144.07 Research compound

Key Observations :

  • Methyl Substitution : The 6-methyl group in AMT enhances mitochondrial targeting, critical for radiation damage mitigation .

Fluorinated and Halogenated Analogues

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
6u 1-(Trifluoromethyl)cyclopropyl C₁₃H₁₃F₄N₂S 380.4 [M−H+] BACE1 inhibitor (63% yield)
4-(2-Chlorophenyl) derivative 2-Chlorophenyl C₁₀H₁₁ClN₂S Not specified Research compound

Key Observations :

  • Fluorine and Chlorine : Halogenation improves binding affinity to enzymes (e.g., BACE1) and metabolic stability. Compound 6u’s high yield (63%) suggests favorable synthetic accessibility .

Pharmacological and Toxicological Considerations

  • Metabolites : 6-Methyl-5,6-dihydro-4H-1,3-thiazin-2-amine () highlights the role of metabolic pathways in detoxification or toxicity .
  • Mitochondrial Targeting: AMT-based compounds like MCF201-89 demonstrate reduced off-target effects compared to non-targeted inhibitors .

Biological Activity

5,6-Dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₇H₁₁N₂S, with a molecular weight of approximately 155.24 g/mol. The compound's structure allows for various substitutions that can enhance its biological activity.

Target Enzymes

The primary biological target of this compound is the inducible nitric oxide synthase (iNOS) . By acting as a selective inhibitor of iNOS, this compound modulates the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including inflammation and immune response.

Biochemical Pathways

Inhibition of iNOS leads to decreased levels of NO, thereby affecting several biochemical pathways related to inflammation and immune modulation. This mechanism is particularly relevant in conditions characterized by excessive inflammation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In animal models subjected to lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a reduction in inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial properties against various pathogens. Studies have shown promising results indicating effectiveness against bacteria and fungi, which could position it as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated anti-inflammatory effects in LPS-induced rats with significant reductions in cytokine levels.
Study 2 Evaluated antimicrobial properties against Staphylococcus aureus and E. coli, showing effective inhibition at low concentrations.
Study 3 Investigated the compound's interaction with cytochrome P450 enzymes, indicating potential drug-drug interactions that could affect metabolism .

Absorption and Distribution

This compound is reported to be water-soluble, facilitating its absorption when administered orally or via injection. Its distribution within biological systems is influenced by its interactions with specific transport proteins.

Metabolism

The compound undergoes metabolism primarily through cytochrome P450 enzymes. Understanding its metabolic pathways is crucial for predicting its pharmacokinetic behavior and potential drug interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dihydro-4H-1,3-thiazin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as thiourea derivatives with α,β-unsaturated ketones or aldehydes. For example, a base-catalyzed cyclization in solvents like DMF or ethanol under reflux (80–100°C) is common. Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Impurities such as unreacted intermediates or byproducts (e.g., dimeric forms) can be minimized via gradient recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the thiazine ring and amine group. For example, the amine proton typically appears as a broad singlet near δ 5.5–6.0 ppm in DMSO-d₆. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms N–H stretches (~3300 cm⁻¹). X-ray crystallography provides definitive stereochemical data if single crystals are obtainable .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate is effective. For trace impurities, combine with LC-MS. Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound in drug discovery?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and charge distribution. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes with target proteins (e.g., antimicrobial enzymes). MD simulations (NAMD, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can conflicting data on the antimicrobial activity of this compound derivatives be resolved?

  • Methodological Answer : Contradictions may arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or solvent effects. Standardize testing using CLSI guidelines. Perform dose-response curves (IC₅₀) and compare with positive controls (e.g., ciprofloxacin). Use statistical tools (ANOVA, Tukey’s HSD) to identify significant differences .

Q. What factorial design approaches are effective for optimizing multi-step syntheses of this compound analogs?

  • Methodological Answer : A 2³ full factorial design can evaluate variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response Surface Methodology (RSM) models interactions between factors. Use ANOVA to identify significant parameters (p < 0.05). Pareto charts prioritize variables impacting yield .

Q. How can researchers integrate this compound into theoretical frameworks for heterocyclic compound reactivity?

  • Methodological Answer : Link synthesis and reactivity to frontier molecular orbital theory. For example, nucleophilic attack at the thiazine C2 position correlates with LUMO localization. Use conceptual DFT descriptors (electrophilicity index, Fukui functions) to predict regioselectivity. Validate with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What strategies mitigate degradation of this compound under physiological conditions?

  • Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C identify degradation pathways (e.g., hydrolysis of the thiazine ring). Use LC-MS to characterize degradation products. Stabilization strategies include prodrug design (e.g., acylated amines) or formulation with cyclodextrins. Accelerated stability testing (40°C/75% RH) predicts shelf life .

Q. Data Analysis and Theoretical Integration

Q. How do researchers reconcile discrepancies between computational predictions and experimental results for this compound’s bioactivity?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility not modeled in silico. Refine docking using explicit solvent models (TIP3P) or ensemble docking. Validate with SPR (surface plasmon resonance) for binding kinetics (kₐ, k_d). Use QSAR models incorporating Hammett constants or LogP values .

Q. What frameworks guide the design of this compound derivatives for targeted drug delivery?

  • Methodological Answer : Apply the "lock-and-key" principle for target specificity. Use structural bioinformatics (e.g., AlphaFold-predicted protein structures) to identify binding pockets. Linker design (PEG, peptide-based) enhances solubility and reduces off-target effects. In vivo pharmacokinetics (Cmax, AUC) in rodent models validate delivery efficiency .

Properties

IUPAC Name

5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXQEOIFIUJLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2799-75-9 (hydrobromide)
Record name 2-Amino-5,6-dihydro-4H-1,3-thiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60184552
Record name 2-Amino-5,6-dihydro-4H-1,3-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30480-64-9
Record name 2-Amino-5,6-dihydro-4H-1,3-thiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5,6-dihydro-4H-1,3-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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